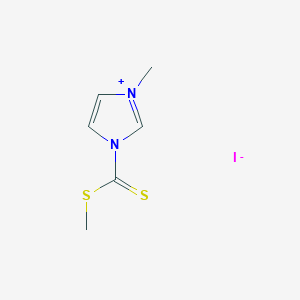

![molecular formula C18H20INO2 B2652624 4-(Diethylamino)-2-[(4-iodobenzyl)oxy]benzaldehyde CAS No. 911365-99-6](/img/structure/B2652624.png)

4-(Diethylamino)-2-[(4-iodobenzyl)oxy]benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Diethylamino)benzaldehyde is an organic compound with the molecular formula C11H15NO . It appears as coarse crystals or chunks and can range in color from green to brown to black .

Molecular Structure Analysis

The molecular structure of 4-(Diethylamino)benzaldehyde consists of a benzene ring substituted with a formyl group (C=O) and a diethylamino group (N(C2H5)2) .Physical And Chemical Properties Analysis

4-(Diethylamino)benzaldehyde has a molecular weight of 177.247 g/mol . It has a melting point of 37°C to 41°C . The compound is a crystalline solid .Applications De Recherche Scientifique

Inhibition of Aldehyde Dehydrogenase

4-(Diethylamino)benzaldehyde (DEAB) has been studied for its potent inhibition of cytosolic (class 1) aldehyde dehydrogenase (ALDH) in vitro. This property allows DEAB to overcome cyclophosphamide resistance in murine leukemia cells characterized by their high content of ALDH. Such an inhibitor has potential applications in cancer research, particularly in understanding and overcoming drug resistance mechanisms in leukemia cells (Mahmoud et al., 1993).

Meerwein Alkylation and Iminium Salt Formation

DEAB undergoes Meerwein alkylation, leading to the formation of iminium salts. These salts are prone to hydrolysis, yielding the corresponding hydrotetrafluoroborates. The process and its products are significant in synthetic organic chemistry, providing insights into the reactivity and potential applications of DEAB in the synthesis of complex organic molecules (Froschauer et al., 2013).

Catalytic Oxidation

DEAB has been implicated in catalytic processes, such as the Cu(OAc)2-catalyzed remote benzylic C(sp3)–H oxyfunctionalization. This reaction facilitates the transformation of various aromatic compounds into carbonyl compounds under environmentally benign conditions. Such catalytic activities of DEAB derivatives highlight their potential in green chemistry and sustainable synthesis approaches (Jiang et al., 2014).

Fluorescent Sensors

DEAB derivatives have been employed as fluorescent sensors for metal ions like Al3+ and Zn2+. These sensors exhibit significant sensitivity and selectivity, along with large Stokes shifts, making them valuable tools in analytical chemistry for metal ion detection (Suman et al., 2019).

Biocatalysis and Asymmetric Catalysis

Optically active derivatives of DEAB have been synthesized and used in asymmetric catalytic processes. These include nucleophilic catalysis and chiral ligand applications in chemical reactions, emphasizing the role of DEAB derivatives in advancing asymmetric synthesis and catalysis (Busto et al., 2006).

Propriétés

IUPAC Name |

4-(diethylamino)-2-[(4-iodophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20INO2/c1-3-20(4-2)17-10-7-15(12-21)18(11-17)22-13-14-5-8-16(19)9-6-14/h5-12H,3-4,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPQUHDRSVCJNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)C=O)OCC2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-methylbenzotriazol-1-yl)methyl]formamide](/img/structure/B2652542.png)

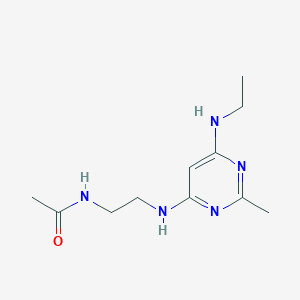

![Methyl 4-(3-methoxyphenyl)-6-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2652544.png)

![ethyl 3-carbamoyl-2-(3-tosylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2652545.png)

![2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2652548.png)

![2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B2652550.png)

![N-(2-chloro-4-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2652557.png)

![5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2652559.png)

![7-(4-methoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2652560.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2652561.png)

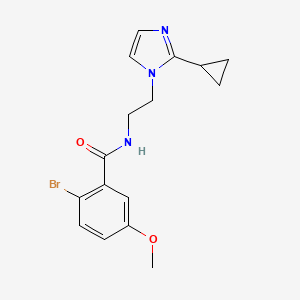

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methoxybenzamide](/img/structure/B2652562.png)